[4-(m-Hydroxyphenyl)-1-methyl-4-piperidyl](methyl) ketone
Overview
Description
Methylketobemidone is an opioid analgesic that is an analogue of ketobemidone. It was developed in the 1950s during research into analogues of pethidine. Methylketobemidone is named because it is the methyl ketone analogue of bemidone (hydroxypethidine). The more commonly used ethyl ketone analogue is simply called ketobemidone .
Mechanism of Action
Target of Action
Methylketobemidone is an opioid analgesic that is an analogue of ketobemidone . It primarily targets the mu-opioid receptor , which plays a crucial role in mediating the effects of opioids .
Mode of Action
As an opioid, Methylketobemidone acts as an agonist at the mu-opioid receptor . This means it binds to these receptors and activates them, mimicking the action of endogenous opioids. The activation of these receptors leads to a decrease in the perception of pain, producing effects such as analgesia and sedation .
Biochemical Pathways
pain signaling pathways in the central nervous system. By activating the mu-opioid receptors, it can inhibit the release of neurotransmitters like substance P, which is involved in transmitting pain signals .
Pharmacokinetics
They are excreted through the kidneys .
Result of Action
The activation of mu-opioid receptors by Methylketobemidone results in analgesia (pain relief) and sedation . It can also lead to side effects such as nausea, itching, vomiting, and respiratory depression, which may be harmful or fatal .
Action Environment
The action, efficacy, and stability of Methylketobemidone can be influenced by various environmental factors. For instance, the presence of other drugs can affect its metabolism and excretion, potentially leading to drug interactions. Additionally, individual factors such as age, health status, and genetic makeup can also influence the drug’s effects .
Preparation Methods
The synthesis of methylketobemidone involves several steps, starting from the appropriate piperidine derivative. The synthetic route typically includes the following steps:
Formation of the Piperidine Ring: The piperidine ring is formed through a cyclization reaction.
Introduction of the Hydroxyphenyl Group: A hydroxyphenyl group is introduced to the piperidine ring.
Formation of the Methyl Ketone:
Industrial production methods for methylketobemidone are not widely documented, likely due to its limited use and availability.
Chemical Reactions Analysis
Methylketobemidone undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the conversion of the hydroxy group to a ketone or aldehyde.
Reduction: The ketone group can be reduced to an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Methylketobemidone has several scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry for the detection and quantification of opioids.
Biology: It is studied for its effects on biological systems, particularly its interaction with opioid receptors.
Medicine: Although not widely used in clinical practice, it is studied for its potential analgesic properties.
Industry: Its analogues are used in the development of new synthetic opioids
Comparison with Similar Compounds
Methylketobemidone is similar to other opioid analgesics, such as ketobemidone and methadone. it is unique in that it is the methyl ketone analogue of bemidone. Compared to ketobemidone, methylketobemidone is less commonly used and studied. Similar compounds include:
Ketobemidone: The ethyl ketone analogue of bemidone.
Methadone: A widely used synthetic opioid with similar analgesic properties.
Pethidine: Another synthetic opioid with similar chemical structure and effects
Properties
IUPAC Name |
1-[4-(3-hydroxyphenyl)-1-methylpiperidin-4-yl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-11(16)14(6-8-15(2)9-7-14)12-4-3-5-13(17)10-12/h3-5,10,17H,6-9H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNAGZQQIHXIDQH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CCN(CC1)C)C2=CC(=CC=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80214224 | |
Record name | Ketone, 4-(m-hydroxyphenyl)-1-methylisonipecotinoyl methyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80214224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64058-44-2 | |
Record name | 1-[4-(3-Hydroxyphenyl)-1-methyl-4-piperidinyl]ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=64058-44-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methylketobemidone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064058442 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ketone, 4-(m-hydroxyphenyl)-1-methylisonipecotinoyl methyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80214224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | METHYLKETOBEMIDONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2K855U2UGA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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